molecular formula C9H8N6 B2879352 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine CAS No. 87633-57-6

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine

Katalognummer: B2879352
CAS-Nummer: 87633-57-6
Molekulargewicht: 200.205
InChI-Schlüssel: VCGAIPSUNFKDPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Benzimidazole-Triazole Hybrid Development

The integration of benzimidazole and triazole moieties into hybrid structures emerged from decades of research into heterocyclic chemistry. Triazoles were first described in 1885 by Bladin, who identified their three-nitrogen aromatic ring system. By the mid-20th century, triazole derivatives like fluconazole demonstrated antifungal properties through cytochrome P450 inhibition, establishing their medicinal relevance. Concurrently, benzimidazoles gained prominence for their antiparasitic and anticancer activities, attributed to their ability to intercalate DNA and inhibit microtubule assembly.

The strategic combination of these scaffolds began in the early 21st century, driven by the need for multi-target therapeutics. For instance, the 2023 synthesis of benzimidazole-triazole hybrids marked a milestone, with compounds such as 4b and 4h showing IC~50~ values of 4.56–7.34 μM against A549 lung carcinoma cells, outperforming doxorubicin. This hybridization approach leverages the complementary bioactivities of both rings, enabling enhanced binding to enzymatic targets like topoisomerase I and epidermal growth factor receptor (EGFR).

Significance in Medicinal Chemistry and Drug Discovery

Benzimidazole-triazole hybrids occupy a unique niche in drug discovery due to their dual pharmacophoric elements. The benzimidazole nucleus contributes planar aromaticity, facilitating DNA intercalation and protein binding, while the 1,2,4-triazole ring offers hydrogen-bonding capabilities and metabolic stability. These properties are critical for overcoming drug resistance, as evidenced by the efficacy of hybrid compounds against fluconazole-resistant Candida strains and doxorubicin-resistant cancer cells.

Eigenschaften

IUPAC Name

2-(1H-benzimidazol-2-yl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c10-8-11-5-12-15(8)9-13-6-3-1-2-4-7(6)14-9/h1-5H,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGAIPSUNFKDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C(=NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazine, aldehydes, ketones, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts such as acids or bases .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine has a wide range of scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

  • 4-{2-[1-(1H-Benzoimidazol-2-ylmethyl)-1H-[1,2,3]triazol-4-yl]-ethyl}-1H-imidazol-2-ylamine dihydrochloride (): This compound shares the benzimidazole-triazole backbone but incorporates an additional imidazole ring and ethyl linker. The presence of a 1,2,3-triazole (vs. The dihydrochloride salt form enhances solubility compared to the free amine in the target compound.
  • Patented Benzoimidazole-Triazole Derivatives (): Examples 63 and 64 in feature trifluoromethyl (-CF₃) and pyridyloxy substituents. The -CF₃ group increases lipophilicity and metabolic stability, while the pyridyloxy moiety may enhance π-stacking interactions. In contrast, the target compound’s amine group offers hydrogen-bonding capability, which could improve target selectivity in biological systems.

Biologische Aktivität

The compound 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine is a hybrid structure that combines elements of benzimidazole and triazole, which are both recognized for their diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its antifungal, antimicrobial, and potential antiviral properties, supported by recent research findings.

Chemical Structure and Synthesis

The chemical structure of 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine can be represented as follows:

SMILES Nc1ncnn1c3nc2ccccc2[nH]3\text{SMILES }Nc1ncnn1c3nc2ccccc2[nH]3

This compound is synthesized through a multi-step reaction involving the condensation of benzimidazole derivatives with triazole precursors. The synthesis often employs methods such as microwave irradiation to enhance yield and reduce reaction times .

Antifungal Activity

Recent studies have highlighted the antifungal potential of benzimidazole-triazole derivatives. In particular, compounds similar to 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine have shown significant activity against various fungal strains:

  • Candida albicans
  • Candida glabrata
  • Candida krusei
  • Candida parapsilopsis

In vitro testing has demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.97 μg/mL against C. glabrata, outperforming established antifungal agents like voriconazole . The presence of specific substituents on the benzimidazole and triazole rings significantly influences their antifungal efficacy.

Table 1: Antifungal Activity of Selected Benzimidazole-Triazole Derivatives

Compound IDFungal StrainMIC (μg/mL)Notes
6bC. glabrata0.97Highest activity observed
6iC. albicans1.5Moderate activity
6jC. krusei2.0Comparable to existing treatments

Antimicrobial Properties

Beyond antifungal activity, compounds like 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine have been studied for their antimicrobial properties . Research indicates that these hybrids possess significant activity against a range of bacterial pathogens due to their ability to inhibit bacterial growth effectively.

Table 2: Antimicrobial Activity Summary

PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Pseudomonas aeruginosaLimited

The structural modifications in these compounds lead to enhanced binding affinity to bacterial enzymes or receptors, contributing to their antimicrobial efficacy.

Potential Antiviral Activity

Emerging research suggests that benzimidazole-triazole hybrids may also exhibit antiviral properties , particularly against RNA viruses such as SARS-CoV-2. The mechanism is thought to involve interference with viral replication processes through inhibition of key viral enzymes . However, further studies are required to elucidate the precise antiviral mechanisms and efficacy in clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.